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Compound of Interest

Compound Name:
2-Methyl-1,3-benzothiazole-6-

carboxylic acid

Cat. No.: B1295587 Get Quote

An in-depth comparison of 2-Methyl-1,3-benzothiazole-6-carboxylic acid derivatives and

related benzothiazole compounds reveals their potential as inhibitors for a range of biological

targets. This guide provides a synthesis of recent molecular docking studies, experimental

data, and methodologies to inform researchers and scientists in the field of drug development.

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that

have garnered substantial interest in medicinal chemistry due to their diverse pharmacological

activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1]

[2] Molecular docking studies have been instrumental in elucidating the binding modes and

potential efficacy of these compounds against various protein targets. This guide offers a

comparative overview of these in silico investigations.

Performance Comparison of Benzothiazole
Derivatives
The inhibitory potential of various benzothiazole derivatives has been evaluated against

several key protein targets. The following table summarizes the quantitative data from these

docking studies, providing a comparative look at their performance.
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Derivative
Class

Target
Protein
(PDB ID)

Key
Derivatives

Docking
Score/Bindi
ng Affinity

Experiment
al Data
(IC50/MIC)

Reference

Pyrazolone-

substituted

Benzothiazol

es

Dihydroptero

ate Synthase

(DHPS)

(3TYE)

16a, 16b, 16c

Not explicitly

stated, but

interactions

with Lys220

noted.

16a: 11.17

µg/mL, 16b:

7.85 µg/mL,

16c: 11.03

µg/mL

[1][3]

6-fluoro-

triazolo-

benzothiazole

s

Tubulin

(6QQN)
TZ2, TZ9

Not explicitly

stated, but

inhibitory

potential

shown.

Most active

compounds

in an

antimitotic

assay.

[2]

Benzothiazol

e-Thiazole

Hybrids

p56lck

(1QPC)
Compound 1

Not explicitly

stated,

identified as a

competitive

inhibitor.

Not available

in the

provided text.

[4]

Naphthalene-

substituted

Benzothiazol

es

E. coli

Dihydroorota

se

Compound 3,

Compound

10

-5.02

(Compound

3), -5.02

(Compound

10)

Compound 3

was the most

effective

inhibitor.

[5]

Benzothiazol

e-

Thiazolidinon

e Hybrids

FOXM1-DNA

binding

domain

KC12, KC21,

KC30

Interactions

with Asn283,

His287, and

Arg286

noted.

KC12: 6.13

µM, KC21:

10.77 µM,

KC30: 12.86

µM

[6]

Benzothiazol

e-

Benzylidene

Hybrids

ABL1, ABL2,

CDK4, CDK6

6a, 6b, 6c,

6e, 6f

Good docking

scores

reported.

Potent

anticancer

activity

against

H1299,

HepG2, and

[7]
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MCF7 cell

lines.

Experimental Protocols: A Closer Look at
Methodology
The accuracy and reliability of docking studies are highly dependent on the experimental

protocols employed. The following methodologies have been reported in the analyzed studies:

General Molecular Docking Workflow:

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained

from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically

removed, and polar hydrogens are added. The protein is then prepared for docking by

assigning bond orders, adding charges, and minimizing the structure.

Ligand Preparation: The 2D structures of the benzothiazole derivatives are drawn using

chemical drawing software and converted to 3D structures. Energy minimization is

performed using appropriate force fields.

Grid Generation: A binding site is defined on the target protein, often based on the location of

a known inhibitor or an active site prediction server. A grid box is generated around this site

to define the space for the ligand to dock.

Docking Simulation: Docking is performed using software such as GLIDE (Schrödinger).[4]

The ligands are flexibly docked into the defined binding site of the rigid protein structure.

Analysis of Results: The resulting docking poses are evaluated based on their docking

scores or binding affinities. The interactions between the ligand and the protein, such as

hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding

mode.[1][5][6]

Specific Study Methodologies:

DHPS Docking: A docking study was conducted using the crystal structure of DHPS (PDB

ID: 3TYE) to understand the interaction of potent pyrazolone-bearing benzothiazole
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compounds with the enzyme's binding sites.[1]

p56lck Docking: The GLIDE software (Schrödinger) was used for the docking study. The

crystal structure of LCK (PDB ID: 1QPC) was obtained from the PDB, and a binding model

was developed based on published data of the activated Lck kinase domain.[4]

E. coli Dihydroorotase Docking: The study evaluated the interactions of benzothiazole

derivatives with the active site residues of E. coli dihydroorotase, noting the formation of

hydrogen bonds and hydrophobic interactions.[5][8]

FOXM1 Docking: Molecular docking and molecular dynamics simulations were employed to

analyze the binding patterns and affinities of novel benzothiazole derivatives for the FOXM1-

DNA binding domain.[6]

Visualizing the Research Process
The following diagrams illustrate the typical workflow of a comparative docking study and a

conceptual signaling pathway that could be targeted by benzothiazole derivatives.
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Caption: Workflow of a comparative molecular docking study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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